[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.
Coupling of the Two Moieties: The final step involves coupling the difluorophenyl group with the pyrazole ring through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of [(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2,4-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- [(2,6-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- [(2,5-difluorophenyl)methyl][(1-methyl-3-ethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H17F2N3 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-3-19-9-12(10(2)18-19)8-17-7-11-6-13(15)4-5-14(11)16/h4-6,9,17H,3,7-8H2,1-2H3 |
InChI Key |
APZQJQDYYQGBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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